An In-depth Technical Guide to the Molecular Structure of 4-Bromopyridazine Hydrobromide
An In-depth Technical Guide to the Molecular Structure of 4-Bromopyridazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and properties of 4-Bromopyridazine Hydrobromide. It is a crucial intermediate in the synthesis of various pharmacologically active compounds, including γ-secretase modulators.[1][2] This document collates available data on its chemical and physical properties, provides a detailed synthesis protocol, and discusses its spectroscopic characteristics. The information presented is intended to support research and development activities in medicinal chemistry and materials science.
Molecular Structure and Chemical Properties
4-Bromopyridazine Hydrobromide is the hydrobromide salt of the heterocyclic compound 4-bromopyridazine. The structure consists of a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a bromine atom at the 4-position. The hydrobromide salt is formed by the protonation of one of the nitrogen atoms of the pyridazine ring by hydrobromic acid.
The presence of the bromine atom and the electron-deficient pyridazine ring makes this compound a versatile building block in organic synthesis, particularly in cross-coupling reactions.
Visualization of the Molecular Structure
The logical relationship for the formation of 4-Bromopyridazine Hydrobromide from its constituent parts can be visualized as follows:
Caption: Formation of 4-Bromopyridazine Hydrobromide.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromopyridazine Hydrobromide is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1220039-64-4 | [3][4] |
| Molecular Formula | C4H4Br2N2 | [3][5][6] |
| Molecular Weight | 239.90 g/mol | [6][7][8] |
| Appearance | Solid | [7] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [7] |
| InChI | 1S/C4H3BrN2.BrH/c5-4-1-2-6-7-3-4;/h1-3H;1H | [7][8] |
| InChIKey | KSJDIQGRNABAMU-UHFFFAOYSA-N | [7] |
| SMILES | BrC1=CC=NN=C1.[H]Br | [1] |
Synthesis Protocol
The synthesis of 4-Bromopyridazine Hydrobromide can be achieved in a two-step process. The first part involves the synthesis of the free base, 4-bromopyridazine, from 4-hydroxypyridazine. This is followed by the formation of the hydrobromide salt. The following protocol is based on an industrial preparation method for 4-bromopyridazine.
Experimental Workflow
Caption: Synthesis workflow for 4-Bromopyridazine Hydrobromide.
Synthesis of 4-Bromopyridazine
This procedure is adapted from a patented industrial method.
Materials:
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4-hydroxypyridazine
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Phosphorus oxybromide (POBr3)
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Ice water
-
Concentrated ammonia solution (25%)
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Chloroform
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
-
Petroleum ether
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Cyclohexane
Procedure:
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In a reaction vessel, add 4-hydroxypyridazine to phosphorus oxybromide.
-
Heat the reaction mixture to 80-120°C and maintain for 1-3 hours.
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After the reaction is complete, cool the mixture and concentrate under reduced pressure to remove excess POBr3.
-
Carefully quench the residue by the slow, dropwise addition of ice water.
-
Adjust the pH of the solution to 8.0 using a concentrated ammonia solution.
-
Extract the aqueous layer with chloroform.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the chloroform under reduced pressure.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent.
-
Collect the relevant fractions and remove the solvent under vacuum.
-
Recrystallize the resulting solid from cyclohexane to obtain pure 4-bromopyridazine.
Preparation of 4-Bromopyridazine Hydrobromide
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Dissolve the purified 4-bromopyridazine in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of a solution of hydrobromic acid in a compatible solvent (e.g., HBr in acetic acid or ethereal HBr).
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Stir the mixture at a low temperature, which should result in the precipitation of 4-Bromopyridazine Hydrobromide.
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Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridazine ring. Due to the electron-withdrawing nature of the nitrogen atoms and the bromine atom, these signals will be downfield. The protonation of one of the nitrogen atoms in the hydrobromide salt will likely cause a further downfield shift of the adjacent protons.
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¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals for the four carbon atoms of the pyridazine ring. The carbon atom attached to the bromine (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The other three carbon signals will appear in the typical aromatic region for heterocyclic compounds.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromopyridazine Hydrobromide is expected to show characteristic absorption bands:
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N-H stretch: A broad band in the region of 2500-3000 cm⁻¹ due to the N⁺-H bond of the hydrobromide salt.
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C-H aromatic stretch: Bands above 3000 cm⁻¹.
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C=C and C=N aromatic ring stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region.
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C-Br stretch: A strong absorption in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry of 4-Bromopyridazine Hydrobromide would typically be performed on the free base. The mass spectrum of 4-bromopyridazine is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) due to the presence of the bromine atom.
Applications in Drug Development
4-Bromopyridazine Hydrobromide is a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the preparation of γ-secretase modulators, which are being investigated for the treatment of Alzheimer's disease.[1][2] Its reactivity in cross-coupling reactions allows for the introduction of the pyridazine moiety into complex molecular architectures.
Safety and Handling
4-Bromopyridazine Hydrobromide should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. The compound is typically stored in a freezer under an inert atmosphere to maintain its stability.[7]
This guide provides a foundational understanding of 4-Bromopyridazine Hydrobromide for professionals in the chemical and pharmaceutical sciences. Further experimental investigation is encouraged to fully elucidate its properties.
References
- 1. 1220039-64-4|4-Bromopyridazine hydrobromide|BLD Pharm [bldpharm.com]
- 2. 4-BroMopyridazine HydrobroMide | 1220039-64-4 [chemicalbook.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. spectrabase.com [spectrabase.com]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-BroMopyridazine HydrobroMide(1220039-64-4)FT-IR [chemicalbook.com]
